molecular formula C14H17NO4S B2915008 4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzothiazine-6-carboxylic acid CAS No. 2248367-84-0

4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzothiazine-6-carboxylic acid

Cat. No. B2915008
CAS RN: 2248367-84-0
M. Wt: 295.35
InChI Key: HUXJCGXSXCHYGK-UHFFFAOYSA-N
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Description

The compound “4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzothiazine-6-carboxylic acid” is also known as N-BOC-4-Piperidinecarboxylic acid . It is a part of the Acros Organics product portfolio . The IUPAC name for this compound is 1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid .


Molecular Structure Analysis

The molecular formula of this compound is C11H19NO4 . The InChI Key, which is a unique identifier for chemical substances, is JWOHBPPVVDQMKB-UHFFFAOYSA-N . The SMILES representation, another way to denote the structure of a chemical compound, is CC©©OC(=O)N1CCC(CC1)C(O)=O .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 229.28 g/mol . It is a crystalline powder with a white color . The solubility of this compound in water is reported to be insoluble . The melting point ranges from 149°C to 153°C .

Safety and Hazards

This compound may cause skin irritation, respiratory irritation, and serious eye irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, it should be washed off with plenty of soap and water. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzothiazine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-14(2,3)19-13(18)15-6-7-20-11-5-4-9(12(16)17)8-10(11)15/h4-5,8H,6-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXJCGXSXCHYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCSC2=C1C=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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